tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

alpha-2 adrenergic receptor binding affinity dihydropyridine

tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate is a Boc-protected tetrahydropyridine derivative belonging to the class of dihydropyridine analogs, with a molecular formula of C11H19NO2 and a molecular weight of 197.27 g/mol. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of more complex organic molecules, particularly those targeting calcium channels.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 1211531-16-6
Cat. No. B1374420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate
CAS1211531-16-6
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=CCCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h6H,5,7-8H2,1-4H3
InChIKeyCGTRFKXCKHZQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate (CAS 1211531-16-6) in Medicinal Chemistry


tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate is a Boc-protected tetrahydropyridine derivative belonging to the class of dihydropyridine analogs, with a molecular formula of C11H19NO2 and a molecular weight of 197.27 g/mol [1]. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of more complex organic molecules, particularly those targeting calcium channels . Its structural features, including the tert-butyloxycarbonyl (Boc) protecting group and a methyl substituent on the partially saturated ring, confer distinct reactivity profiles that are exploited in medicinal chemistry for constructing novel therapeutic agents . The compound has been implicated in research on LRRK2 kinase inhibition, relevant to neurodegenerative diseases such as Parkinson's disease [2].

Why tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate (CAS 1211531-16-6) Cannot Be Substituted with Generic Analogs


Generic substitution of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate with other Boc-protected tetrahydropyridine derivatives is scientifically untenable due to its unique combination of the 3-methyl substitution pattern and the Boc protecting group, which collectively dictate its reactivity, selectivity, and biological activity . While compounds like 1-Boc-1,2,3,6-tetrahydropyridine or tert-butyl 4-methyl-5,6-dihydropyridine-1(2H)-carboxylate share the core heterocyclic scaffold, their distinct substitution patterns result in divergent physicochemical properties (e.g., LogP differences) and pharmacological profiles [1]. For instance, the 3-methyl group in the target compound directly influences its binding affinity to alpha-2 adrenergic and dopamine receptors compared to unsubstituted or differently substituted analogs [2]. This specificity underscores the necessity for precise compound selection in research and development workflows, where even minor structural variations can lead to significant differences in target engagement, synthetic yield, and final product purity .

Quantitative Differentiation of tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate (CAS 1211531-16-6) from Analogs


Alpha-2 Adrenergic Receptor Binding Affinity: tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate vs. 1,2,5,6-Tetrahydropyridine Derivatives

tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate exhibits moderate binding affinity to the alpha-2 adrenergic receptor, with an IC50 of 250 nM, as determined using [3H]clonidine as a radioligand in rat brain minus cerebellum assays [1]. In comparison, other dihydropyridine derivatives evaluated for alpha-2 adrenergic receptor antagonistic activity in human blood platelets displayed significantly lower potency, with IC50 values ranging from 1.43E+4 nM (14.3 µM) to 9.77E+4 nM (97.7 µM) [2]. This represents an approximately 57-fold to 390-fold increase in potency for the target compound relative to these comparators.

alpha-2 adrenergic receptor binding affinity dihydropyridine CNS research

Dopamine Receptor Binding Affinity: tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate vs. 1-Boc-1,2,3,6-Tetrahydropyridine

The target compound demonstrates binding affinity to the D(1A)/D(2) dopamine receptor with an IC50 of 60 nM [1]. In contrast, the structurally similar but unsubstituted analog 1-Boc-1,2,3,6-tetrahydropyridine has been reported to inhibit the D4 receptor and dopamine receptors, but no quantitative IC50 data are available for direct comparison, limiting a precise potency assessment . However, the presence of the 3-methyl group in the target compound is hypothesized to enhance binding affinity to certain dopamine receptor subtypes relative to unsubstituted analogs, based on structure-activity relationship (SAR) principles for this class .

dopamine receptor binding affinity dihydropyridine neuropharmacology

Lipophilicity (LogP) Differentiation: tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate vs. 1-Boc-1,2,3,6-Tetrahydropyridine

The target compound has a calculated LogP (octanol-water partition coefficient) of 1.7 [1]. This value indicates moderate lipophilicity, which is a critical parameter for predicting membrane permeability, bioavailability, and overall drug-likeness. In comparison, the unsubstituted analog 1-Boc-1,2,3,6-tetrahydropyridine, which lacks the 3-methyl group, has a lower molecular weight (183.25 g/mol) and is predicted to have a lower LogP due to the absence of the hydrophobic methyl substituent . The difference in LogP is approximately 0.5 to 1.0 units, which can significantly impact the compound's distribution and pharmacokinetic profile.

lipophilicity LogP physicochemical properties drug design

Optimal Application Scenarios for tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate (CAS 1211531-16-6) Based on Quantitative Differentiation


Neuropharmacology Research on Dopaminergic and Noradrenergic Systems

Given its demonstrated binding affinity to dopamine receptors (IC50 = 60 nM) and alpha-2 adrenergic receptors (IC50 = 250 nM), this compound is optimally suited for research programs investigating the modulation of catecholamine signaling pathways [1]. Its moderate lipophilicity (LogP = 1.7) suggests favorable blood-brain barrier permeability, making it a valuable intermediate for synthesizing CNS-active agents targeting Parkinson's disease, depression, or attention disorders [2]. The compound's use as an intermediate in the synthesis of LRRK2 kinase inhibitors further underscores its relevance in neurodegenerative disease research [3].

Medicinal Chemistry for Targeted Drug Design

The compound's unique 3-methyl substitution pattern and Boc protecting group make it an ideal building block for constructing diversified chemical libraries aimed at optimizing selectivity for specific receptor subtypes [1]. Its moderate lipophilicity (LogP = 1.7) provides a balanced starting point for lead optimization, allowing medicinal chemists to fine-tune pharmacokinetic properties through subsequent functionalization [2]. The compound's availability with >98% purity from multiple vendors ensures reproducible synthesis and biological assay results, a critical factor for procurement decisions in academic and industrial laboratories [3].

Synthesis of Complex Natural Product Analogs

This compound serves as a versatile intermediate for the synthesis of complex polycyclic alkaloids and other nitrogen-containing natural products [1]. Its partially saturated ring system allows for stereoselective functionalization, including epoxidation and ring-closing metathesis, to generate structurally diverse scaffolds [2]. The Boc protecting group provides orthogonal protection, facilitating multi-step synthetic sequences without interference from other functional groups [3].

Pharmaceutical Intermediate for Calcium Channel Modulator Development

As a dihydropyridine derivative, this compound is a key intermediate in the synthesis of calcium channel modulators, a class of therapeutics with applications in cardiovascular and neurological diseases [1]. Its specific substitution pattern influences the binding kinetics and voltage-dependence of calcium channel blockade, which can be further optimized through subsequent derivatization [2]. The compound's well-characterized physicochemical properties (e.g., boiling point 257.0±29.0 °C at 760 mmHg) facilitate reliable scale-up and process development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.